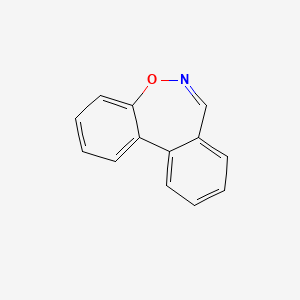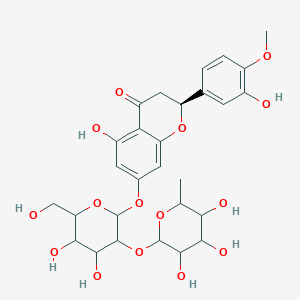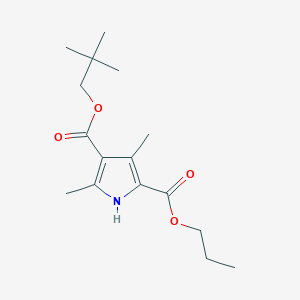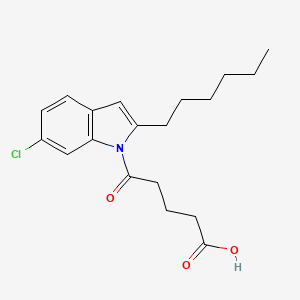
Dibenzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzoxazepine, also known as dibenzo[b,f][1,4]oxazepine, is a tricyclic compound that has garnered significant interest due to its diverse pharmacological activities. It is structurally characterized by a fused tricyclic system containing an oxazepine ring. This compound is known for its applications in various fields, including medicine, where it is used as an antipsychotic agent and a riot control agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic methods have been developed for the preparation of dibenzoxazepine and its derivatives. Some notable methods include:
Cyclocondensation: This involves the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions, often facilitated by microwave irradiation.
Copper Catalysis: A one-pot synthesis involving copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles.
1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form triazoles, which can then be converted to this compound derivatives.
Domino Reactions: These involve a sequence of elimination, rearrangement, and addition reactions to form the desired tricyclic structure.
Ugi Four-Component Reaction: This multicomponent reaction followed by intramolecular O-arylation is another efficient method for synthesizing this compound derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Microwave-assisted synthesis and copper-catalyzed reactions are particularly attractive for industrial applications due to their efficiency and relatively mild reaction conditions .
Chemical Reactions Analysis
Dibenzoxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro groups under appropriate conditions.
Cycloaddition: As mentioned earlier, 1,3-dipolar cycloaddition is a common reaction for forming this compound derivatives.
Common reagents and conditions used in these reactions include basic or acidic catalysts, organic solvents like toluene or dimethylformamide, and specific temperature and pressure conditions to optimize the reaction yields .
Scientific Research Applications
Dibenzoxazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various pharmacologically active compounds.
Biology: this compound derivatives are studied for their interactions with biological targets, including enzymes and receptors.
Medicine: It is used as an antipsychotic agent (e.g., loxapine) and a riot control agent (e.g., CR gas). .
Mechanism of Action
The mechanism of action of dibenzoxazepine varies depending on its specific application:
Antipsychotic Agent: As an antipsychotic, this compound (e.g., loxapine) acts primarily by antagonizing dopamine and serotonin receptors. .
Riot Control Agent: As a riot control agent (e.g., CR gas), this compound induces neurogenic inflammation, causing pain, capillary leakage, edema, mucous production, and bronchoconstriction.
Comparison with Similar Compounds
Dibenzoxazepine can be compared with other tricyclic compounds, such as:
Clozapine: Similar to loxapine, clozapine is another tricyclic antipsychotic with a dibenzodiazepine structure.
Imipramine: A tricyclic antidepressant with a dibenzazepine structure. While both compounds have tricyclic cores, their therapeutic uses and mechanisms of action differ significantly.
Carbamazepine: An anticonvulsant with a dibenzazepine structure. It is used primarily for epilepsy and neuropathic pain, contrasting with the antipsychotic and riot control applications of this compound.
Properties
Molecular Formula |
C13H9NO |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[d][1,2]benzoxazepine |
InChI |
InChI=1S/C13H9NO/c1-2-6-11-10(5-1)9-14-15-13-8-4-3-7-12(11)13/h1-9H |
InChI Key |
RVSGRNKUJJUAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NOC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;hydrate;hydrochloride](/img/structure/B10770138.png)
![3-Bromo-N-[3-(Tert-Butylamino)propyl]benzamide](/img/structure/B10770148.png)
![[(1S,2S,4R,5R)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide](/img/structure/B10770158.png)
![5-[(3S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770165.png)
![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10770171.png)
![5-[(10R,13R,14S)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B10770182.png)

![[35S]Acppb](/img/structure/B10770197.png)
![(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one](/img/structure/B10770212.png)

![3-[1-Butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]-1-{4-[(dimethylamino)methyl]-2,6-bis(propan-2-yl)phenyl}urea hydrochloride](/img/structure/B10770228.png)


